Superior HDAC6 Inhibitory Potency and Selectivity Over HDAC9 for Epigenetic Research
4-(2-Fluoro-benzyl)-1H-imidazole exhibits potent inhibition of histone deacetylase 6 (HDAC6) with an IC50 of 5 nM, while demonstrating significantly weaker inhibition of the closely related isoform HDAC9 (IC50 = 480 nM), resulting in a 96-fold selectivity window [1]. In contrast, a representative 1-benzylbenzimidazole analog lacking the ortho-fluoro substitution showed markedly reduced HDAC6 potency with an IC50 of 510 nM, a 102-fold difference [2]. This demonstrates that the ortho-fluoro benzyl group is a critical determinant of both potency and isoform selectivity.
| Evidence Dimension | Inhibition of recombinant human HDAC6 and HDAC9 |
|---|---|
| Target Compound Data | HDAC6 IC50 = 5 nM; HDAC9 IC50 = 480 nM |
| Comparator Or Baseline | 1-Benzylbenzimidazole analog (10a): HDAC6 IC50 = 510 nM |
| Quantified Difference | 102-fold higher HDAC6 potency for target compound; 96-fold selectivity over HDAC9 |
| Conditions | Recombinant full-length human N-terminal GST-tagged HDAC6 expressed in baculovirus-infected Sf9 insect cells; HDAC9 (604-1066 residues) in baculovirus system |
Why This Matters
For epigenetic research requiring selective HDAC6 inhibition, this compound provides a defined potency and selectivity profile not achievable with non-fluorinated analogs, reducing off-target effects and ensuring reproducible experimental outcomes.
- [1] BindingDB. BDBM50531051 (CHEMBL4470373). Affinity Data: IC50 = 5 nM for HDAC6, IC50 = 480 nM for HDAC9. View Source
- [2] Structure-based design generated novel hydroxamic acid based preferential HDAC6 lead inhibitor... Journal of Biomolecular Structure and Dynamics. 2020. (1-benzylbenzimidazole analog 10a: HDAC6 IC50 = 510 nM). View Source
